molecular formula C12H16N2O3S B4010508 methyl 2-cyclopentyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate

methyl 2-cyclopentyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate

Cat. No.: B4010508
M. Wt: 268.33 g/mol
InChI Key: CZYPQXNLEXNSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyclopentyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate: . This compound features a cyclopentyl group, a thiazole ring, and an oxo group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyclopentyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate typically involves the reaction of cyclopentanone with thiazol-2-amine in the presence of a suitable reagent such as a carbodiimide (e.g., dicyclohexylcarbodiimide) to form the corresponding amide, followed by esterification with methanol under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure settings.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to reduce the oxo group to a hydroxyl group.

  • Substitution: Substitution reactions can occur at various positions on the thiazole ring or the cyclopentyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation products: Higher oxidation state derivatives of the compound.

  • Reduction products: Hydroxylated derivatives.

  • Substitution products: Derivatives with different substituents on the thiazole ring or cyclopentyl group.

Chemistry:

  • The compound is used as an intermediate in the synthesis of more complex molecules.

  • It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

  • The thiazole ring is known for its biological activity, and the compound can be used in the study of enzyme inhibitors and receptor ligands.

  • It is used in the design of new drugs targeting various diseases.

Medicine:

  • It is being researched for its use in cancer therapy due to its ability to interact with specific molecular targets.

Industry:

  • The compound is used in the fragrance industry due to its pleasant aroma.

  • It is also employed in the production of flavors and additives for food and beverages.

Mechanism of Action

The mechanism by which methyl 2-cyclopentyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • Methyl 2-cyclopentyl-3-oxo-3-(1,3-oxazol-2-ylamino)propanoate: Similar structure but with an oxazole ring instead of a thiazole ring.

  • Methyl 2-cyclopentyl-3-oxo-3-(pyridin-2-ylamino)propanoate: Similar structure but with a pyridine ring instead of a thiazole ring.

Uniqueness:

  • The presence of the thiazole ring in methyl 2-cyclopentyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate gives it unique chemical and biological properties compared to similar compounds. The thiazole ring is known for its stability and ability to participate in various chemical reactions, making this compound particularly versatile.

Properties

IUPAC Name

methyl 2-cyclopentyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-17-11(16)9(8-4-2-3-5-8)10(15)14-12-13-6-7-18-12/h6-9H,2-5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYPQXNLEXNSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCC1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-cyclopentyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate
Reactant of Route 2
Reactant of Route 2
methyl 2-cyclopentyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate
Reactant of Route 3
Reactant of Route 3
methyl 2-cyclopentyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate
Reactant of Route 4
Reactant of Route 4
methyl 2-cyclopentyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate
Reactant of Route 5
Reactant of Route 5
methyl 2-cyclopentyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate
Reactant of Route 6
Reactant of Route 6
methyl 2-cyclopentyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.